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2-Furanethanethiol - 59020-92-7

2-Furanethanethiol

Catalog Number: EVT-3521099
CAS Number: 59020-92-7
Molecular Formula: C6H8OS
Molecular Weight: 128.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mercaptoethanol

Compound Description: Mercaptoethanol (ME), also known as 2-mercaptoethanol, is a small organic compound with the formula HOCH2CH2SH. It is used in some of the studies as a corrosion inhibitor in CO2-saturated brine environments. []

Relevance: Mercaptoethanol, like 2-Furanethanethiol, contains a thiol (-SH) functional group, which is likely responsible for its corrosion inhibition properties. The presence of this shared functional group makes them structurally related, although their carbon backbones differ significantly.

Thiourea

Compound Description: Thiourea (TU) is an organosulfur compound with the formula (NH2)2CS. Similar to mercaptoethanol, it is also investigated for its potential as a corrosion inhibitor in CO2-rich environments. []

Relevance: While not containing a thiol group like 2-Furanethanethiol, Thiourea shares a key structural feature: the presence of a carbon-sulfur double bond (C=S). This thiocarbonyl group is important for its chemical reactivity and likely contributes to its corrosion inhibition properties.

Mercaptoacetic acid

Compound Description: Mercaptoacetic acid (TGA), also known as thioglycolic acid, is a sulfur-containing organic acid with the formula HSCH2CO2H. The research uses it alongside other thio-compounds to explore its ability to inhibit corrosion in CO2-heavy conditions. []

2-Mercaptobenzimidazole

Compound Description: 2-Mercaptobenzimidazole (MBI) is a heterocyclic compound containing both a thiol and an imidazole ring. It exhibits strong corrosion inhibition properties in CO2 environments, even at low concentrations. []

Relevance: 2-Mercaptobenzimidazole, like 2-Furanethanethiol, contains a thiol functional group. This shared functional group makes them structurally related and likely contributes to their shared potential as corrosion inhibitors. 2-Mercaptobenzimidazole's additional imidazole ring provides a larger structure and potentially different binding properties compared to 2-Furanethanethiol.

Overview

2-Furanethanethiol, also known as 2-furanmethanethiol, is an organic compound characterized by its distinctive aroma, often described as reminiscent of roasted coffee. Its chemical formula is C5H6OSC_5H_6OS and it has a CAS number of 98-02-2. This compound belongs to the class of thiols, which are sulfur-containing organic compounds known for their strong odors and significant roles in flavor chemistry, particularly in food and beverage applications.

Source: 2-Furanethanethiol is primarily produced through chemical synthesis. It can be derived from furfuryl alcohol, which is obtained from biomass sources such as agricultural waste.

Classification: This compound is classified as a volatile thiol and a sensory additive in the context of food science and flavor enhancement. It is often used in the food industry due to its potent aroma properties.

Synthesis Analysis

Methods

The synthesis of 2-furanethanethiol typically involves several key methods:

  1. Acid-Catalyzed Reaction:
    • Furfuryl alcohol reacts with thiourea in the presence of hydrochloric acid. This reaction forms an isothiouronium salt intermediate.
    • The intermediate undergoes hydrolysis under basic conditions to yield the final thiol product.
  2. Historical Methods:
    • Early synthesis techniques were developed by chemists such as Hermann Staudinger and Thadeus Reichstein in the late 1920s, focusing on reducing bis(furylmethyl) disulfide to produce thiols.
  3. Analytical Techniques:
    • Gas chromatography-mass spectrometry (GC-MS) is commonly employed to analyze and quantify 2-furanethanethiol in various matrices, including food products and beverages .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.

Molecular Structure Analysis

Structure

The molecular structure of 2-furanethanethiol consists of a furan ring with a thiol (-SH) group attached to the second carbon atom. The structure can be represented as follows:

Furan RingwithThiol Group\text{Furan Ring}\quad \text{with}\quad \text{Thiol Group}

Data

  • Molecular Formula: C5H6OSC_5H_6OS
  • Molar Mass: Approximately 114.16 g/mol
  • CAS Number: 98-02-2
  • Functional Group: Thiol group (-SH)
Chemical Reactions Analysis

Reactions

2-Furanethanethiol participates in various chemical reactions that are significant in both synthetic organic chemistry and flavor chemistry:

  1. Diels-Alder Reaction:
    • It exhibits reactivity with maleic anhydride and N-phenylmaleimide, demonstrating chemoselectivity which can be utilized for synthesizing complex organic molecules .
  2. Flavor Formation Reactions:
    • In food science, it plays a role in the formation of flavors during the roasting process of coffee beans, contributing to the characteristic aroma profile .

Technical Details

These reactions are crucial for understanding both the synthetic pathways to create new compounds and the mechanisms by which flavors develop in food products.

Mechanism of Action

Process

The mechanism by which 2-furanethanethiol exerts its effects involves its interaction with olfactory receptors. When present in food or beverages, it can trigger sensory responses that influence taste perception and appetite:

  1. Olfactory Response:
    • The strong odor of 2-furanethanethiol can elicit specific reactions from olfactory receptors, impacting how flavors are perceived.
  2. Biological Relevance:
    • Research has linked this compound to conditions affecting smell perception, such as parosmia following viral infections like COVID-19 .

Data

Studies indicate that even low concentrations of this thiol can significantly enhance flavor profiles due to its potent aromatic properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to dark brown liquid
  • Odor: Strong sulfurous odor when concentrated; more pleasant when diluted
  • Boiling Point: Approximately 100 °C (212 °F)

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Sensitive to oxidation; requires careful storage conditions to maintain integrity
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the thiol group.
Applications

Scientific Uses

2-Furanethanethiol has several applications across various fields:

  1. Food Industry:
    • Used as a flavoring agent due to its coffee-like aroma, enhancing sensory experiences in products such as beverages and baked goods.
  2. Fragrance Industry:
    • Employed in perfumery for its unique scent profile, contributing to complex fragrance formulations.
  3. Research Applications:
    • Acts as a reference compound in studies on flavor development during food processing, aiding in the formulation of new flavoring agents .
Introduction to 2-Furanmethanethiol in Academic Research

Historical Context of Discovery and Early Applications in Flavor Chemistry

The discovery of 2-Furanmethanethiol (2FM), also known as furfurylthiol or 2-furfurylthiol, marked a significant advancement in flavor chemistry. First identified in sweet white wines crafted from the Petit Manseng grape variety and in select red Bordeaux wines (predominantly from Merlot, Cabernet Franc, and Cabernet Sauvignon grapes), its isolation was achieved through a specialized extraction technique using p-hydroxymercuribenzoate. This methodological breakthrough enabled researchers to selectively capture volatile thiols previously masked by more abundant wine volatiles [1] [4]. Concurrently, 2FM was detected in toasted oak used for barrel construction, establishing a critical link between cooperage practices and aroma development in aged wines [1].

Initial research in the late 1990s and early 2000s focused on establishing its occurrence patterns, revealing concentrations ranging from trace levels to several dozen nanograms per liter (ng/L) across analyzed wine samples. This period also saw the first correlations between 2FM and roast coffee aromas in wine, laying the groundwork for understanding its sensory impact. Early applications centered on explaining the "barrel character" in oaked wines and the development of Maillard reaction products in thermally processed foods and beverages, positioning 2FM as a crucial target compound in flavor quality assessment [1] [3].

Table 1: Key Synonyms and Identifiers of 2-Furanmethanethiol

Chemical DesignationSynonymCAS Registry NumberMolecular Formula
2-Furanmethanethiol2-Furfurylthiol98-02-2C₅H₆OS
Furfuryl mercaptan
2-Furylmethanethiol
α-Furfuryl mercaptan

Significance as a Key Aroma-Defining Volatile Thiol Compound

2-Furanmethanethiol stands among the most potent aroma-active compounds known in food science due to its exceptionally low perception threshold of 0.4 ng/L in hydroalcoholic solutions. This extraordinary potency means even trace amounts profoundly influence sensory profiles. In wines, 2FM imparts a distinctive roast coffee aroma, contributing significantly to the complexity of Petit Manseng sweet whites and matured Bordeaux reds [1] [4]. Beyond oenology, it serves as a character impact compound in roasted coffee, sesame oil, and fermented beverages like baijiu, where it delivers notes of toasted sesame seeds or roasted coffee beans [2].

The sensory influence of 2FM extends to its role as a key differentiator in product authenticity and quality grading. Studies utilizing Aroma Extract Dilution Analysis (AEDA) and Odor Activity Values (OAVs) consistently identify 2FM as a major contributor to the aroma profiles of these products. For instance, in sesame-flavored baijiu, 2FM is a diagnostic marker distinguishing it from other baijiu types, while in coffee, it serves as a quality indicator correlating with roasting parameters and bean provenance [2] [6]. Its aroma descriptors—roasted coffee, toasted sesame, smoky, and meaty—make it indispensable in creating desirable flavor nuances across diverse matrices.

Table 2: Occurrence and Sensory Impact of 2-Furanmethanethiol in Beverages

Beverage/Food MatrixConcentration RangePerception ThresholdCharacteristic Aroma Descriptors
Petit Manseng WinesFew ng/L - Dozens ng/L0.4 ng/L (hydroalcoholic)Roast coffee, Toasted nuts
Red Bordeaux WinesTrace - Dozens ng/LRoast coffee, Smoky
Roasted CoffeeUp to 1,000 µg/kg0.1 µg/L (hydroalcoholic)Roasted coffee, Burnt
Sesame-Flavored Baijiu≤118 µg/LToasted sesame, Roasted
Shiitake MushroomsDetected (not quantified)Meaty, Sulfuric nuances

Research Challenges in Quantification and Stability of Sulfur-Containing Odorants

The analysis of 2-Furanmethanethiol presents formidable challenges rooted in its physicochemical properties and matrix interactions. Three primary obstacles dominate research:

  • Ultra-Trace Concentrations: 2FM occurs at concentrations often near or below nanogram-per-liter levels in complex matrices like wine or coffee, demanding exceptionally sensitive methodologies [2].
  • Chemical Instability: The molecule’s thiol functional group renders it highly susceptible to oxidation, leading to rapid degradation into disulfides (e.g., bis-furfuryl disulfide) during sample preparation, storage, or analysis. This degradation compromises accuracy and necessitates immediate derivatization or stringent oxygen exclusion [2] [8].
  • Matrix Complexity: Interference from co-extractives like fatty acids, phenolics, and other volatiles complicates isolation and chromatographic separation. Beverages rich in polyphenols (e.g., wine) or lipids (e.g., coffee brews) present particular difficulties [6] [7].

To overcome these hurdles, sophisticated analytical strategies have been developed:

  • Derivatization Approaches: Techniques employing p-hydroxymercurybenzoate (pHMB) or organomercury affinity columns selectively complex thiols, enabling isolation from interfering compounds. This method, while effective, is labor-intensive and requires careful handling of toxic reagents [1] [7].
  • Solid-Phase Microextraction (SPME): Headspace-SPME offers a solvent-free alternative but often struggles with sensitivity for ultra-trace thiols and can be affected by ethanol content in wines [2] [6].
  • Stabilization Techniques: Immediate derivatization with agents like pentafluorobenzyl bromide or ethyl propiolate upon extraction stabilizes 2FM, preventing oxidation and enhancing detectability via Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC) [7].

Properties

CAS Number

59020-92-7

Product Name

2-Furanethanethiol

IUPAC Name

2-(furan-2-yl)ethanethiol

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C6H8OS/c8-5-3-6-2-1-4-7-6/h1-2,4,8H,3,5H2

InChI Key

KVGFSMLVDUBJEW-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CCS

Canonical SMILES

C1=COC(=C1)CCS

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